5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane

Catalog No.
S803809
CAS No.
43153-20-4
M.F
C8H14Br2O2
M. Wt
302 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane

CAS Number

43153-20-4

Product Name

5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane

IUPAC Name

5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane

Molecular Formula

C8H14Br2O2

Molecular Weight

302 g/mol

InChI

InChI=1S/C8H14Br2O2/c1-7(2)11-5-8(3-9,4-10)6-12-7/h3-6H2,1-2H3

InChI Key

CEWDAROJZGKUGQ-UHFFFAOYSA-N

SMILES

CC1(OCC(CO1)(CBr)CBr)C

Canonical SMILES

CC1(OCC(CO1)(CBr)CBr)C

5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane is a dioxane derivative characterized by the presence of two bromomethyl groups attached to the 5-position of the dioxane ring. Its molecular formula is C₈H₁₄Br₂O₂, and it has a molecular weight of approximately 302.006 g/mol . The compound appears as a colorless to pale yellow liquid with a melting point ranging from 61 to 62 degrees Celsius . It is known for its potential hazards, being classified as harmful if swallowed and causing skin irritation .

There is no documented scientific research on the mechanism of action of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane.

  • Bromine: The presence of bromine atoms suggests potential skin and respiratory irritation as well as environmental hazards [].
  • Alkyl Halides: The bromomethyl groups are classified as alkyl halides, which can be lachrymators (tear irritants) and may be harmful upon inhalation or ingestion [].

Several methods exist for synthesizing 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane:

  • Bromomethylation of Dioxanes: The compound can be synthesized by bromomethylating 2,2-dimethyl-1,3-dioxane using reagents such as formaldehyde and hydrobromic acid.
  • Dioxane Ring Formation: Starting from appropriate precursors like acetals or ethers can lead to the formation of the dioxane ring followed by bromination.

These methods typically require careful control of reaction conditions to ensure high yields and purity.

5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane has various applications:

  • Chemical Research: It serves as an intermediate in organic synthesis and the development of new materials.
  • Polymer Chemistry: Due to its reactivity, it can be used in the synthesis of polymers or copolymers.
  • Biological Studies: While direct applications in biology are not well established, its derivatives may be explored for potential pharmaceutical uses.

Interaction studies involving 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane focus on its reactivity with biological molecules. Research may include examining how it interacts with proteins or nucleic acids. Understanding these interactions is crucial for evaluating any potential biological effects or therapeutic applications.

Several compounds share structural similarities with 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1,3-DioxolaneC₄H₈O₂Lacks bromine; used as a solvent
2-Bromo-1,3-dioxolaneC₄H₇BrO₂Contains one bromine; less reactive than dioxane
4-Bromo-2-methyl-1,3-dioxoleC₅H₉BrO₂Different position of bromine; more complex structure
5-Bromo-2-methyl-1,3-dioxolaneC₅H₉BrO₂Similar structure but only one bromine

The unique aspect of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane lies in its dual bromomethyl substituents which enhance its reactivity compared to other dioxanes and dioxolanes.

XLogP3

2.1

Wikipedia

5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane

Dates

Modify: 2023-08-15

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